Cas no 1992-08-1 (2-(2-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol)

2-(2-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol structure
1992-08-1 structure
Product name:2-(2-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
CAS No:1992-08-1
MF:C10H9NOF6
MW:273.17496
CID:1090114
PubChem ID:14510511

2-(2-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
    • 2-(2-Amino-4-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol
    • DTXSID10561132
    • DB-345966
    • 1992-08-1
    • AM807774
    • Benzenemethanol, 2-amino-4-methyl-alpha,alpha-bis(trifluoromethyl)-
    • Benzenemethanol, 2-amino-4-methyl-.alpha.,.alpha.-bis(trifluoromethyl)-
    • PPODXUOOCIBRSV-UHFFFAOYSA-N
    • Inchi: InChI=1S/C10H9F6NO/c1-5-2-3-6(7(17)4-5)8(18,9(11,12)13)10(14,15)16/h2-4,18H,17H2,1H3
    • InChI Key: PPODXUOOCIBRSV-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)N

Computed Properties

  • Exact Mass: 273.05883288g/mol
  • Monoisotopic Mass: 273.05883288g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2Ų
  • XLogP3: 3.4

2-(2-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A019122467-1g
2-(2-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
1992-08-1 95%
1g
$371.00 2023-09-02
Crysdot LLC
CD12098976-1g
2-(2-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
1992-08-1 95+%
1g
$429 2024-07-24

2-(2-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol Related Literature

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